(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

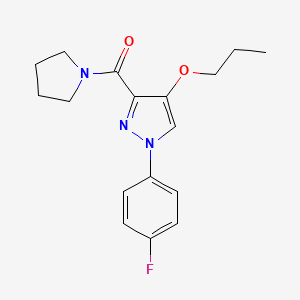

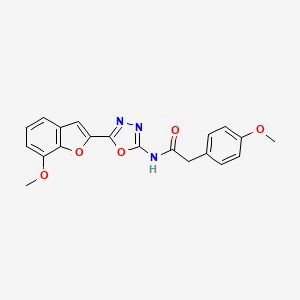

“(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride” is likely an organic compound containing an aminoethyl group and a methyl group attached to an aniline structure. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) enantiomer. The “dihydrochloride” indicates that there are two hydrochloride groups associated with the molecule, likely making it a salt .

Molecular Structure Analysis

The molecular structure would consist of an aniline (a benzene ring with an amine group) substituted with a methyl group at the 2-position and an aminoethyl group at the 5-position. The “S” configuration would affect the three-dimensional structure of the molecule .Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The exact reactions would depend on the specific conditions and reagents .Physical and Chemical Properties Analysis

Amino acids are generally colorless, crystalline solids with high melting points. They are soluble in water and slightly soluble in alcohol .Wissenschaftliche Forschungsanwendungen

Reversible Blocking of Amino Groups

One study discusses the effects of introducing methyl groups into the molecule of maleic anhydride, leading to reversible blocking of amino groups. This reversible process is significant for chemical synthesis and modification of proteins or peptides in biological research (Dixon & Perham, 1968).

Enantioselective Reductions

Another study explores the potential of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions, a method important in the synthesis of optically active compounds. This research could be pivotal for developing pharmaceuticals and agrochemicals with specific chiral configurations (Talma et al., 1985).

Synthesis of Heterocyclic Derivatives

The synthesis and characterization of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline, a precursor in antihypertension drugs, indicate the utility of such compounds in medicinal chemistry and drug development (Peyrot et al., 2001).

Conformational Polymorphism in Crystal Systems

Research on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile demonstrates the impact of molecular conformation on the properties of materials, important for the development of new materials with tailored physical and chemical properties (Yu et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(1S)-1-aminoethyl]-2-methylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIWTRNBZQUMAG-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)

![trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B2926917.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)

![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)

![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)

![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)